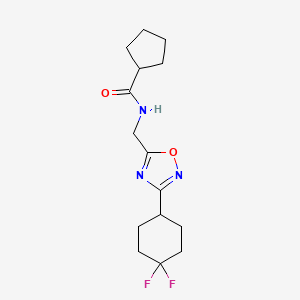

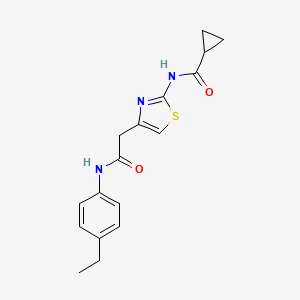

![molecular formula C17H26N2O3S B3013304 ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 154201-52-2](/img/structure/B3013304.png)

ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with benzothiophene cores and various substituents have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with various starting materials. For instance, ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates were synthesized from 2-amino-4,5-dihydro-3-thiophenecarbonitriles using ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl compound and ammonium acetate . These methods demonstrate the versatility of synthetic approaches to access a variety of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structures .

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can lead to the formation of various novel heterocyclic compounds. For example, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was converted with nucleophiles into benzothieno[2,3-d]pyrimidine derivatives, which exhibited hypnotic activity . This demonstrates the potential of such compounds to undergo chemical transformations leading to pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their molecular structure. For instance, the presence of amino groups, cyano groups, and ester functionalities can influence the solubility, acidity, and reactivity of these molecules. The synthesized compounds are typically characterized by their melting points, solubility in various solvents, and stability under different conditions. The antioxidant activity of some derivatives has been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been explored for their potential in synthesizing a variety of biologically active compounds. These derivatives are foundational in the preparation of compounds with antimicrobial and anti-inflammatory properties. For example, they have been converted into Schiff bases and screened for antibacterial, antifungal, and anti-inflammatory activities, showing promising results in several compounds (Narayana et al., 2006). Additionally, their reaction with α-amino acids has produced thienopyrimidinone derivatives, further evaluated for antimicrobial activity, showing significant effectiveness against various microorganisms (Heiba et al., 1997).

Chemical Transformations and Synthesis Techniques

The versatility of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in chemical synthesis is notable. It has been used in recyclization reactions with primary amines to form novel carboxylates, showcasing its utility in creating diverse chemical structures (Shipilovskikh et al., 2014). This compound's reactivity has facilitated the development of new derivatives with potential applications in medicinal chemistry and materials science.

Anticancer Potential

Research has also highlighted the anticancer potential of derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. A study on the synthesis and evaluation of new compounds based on this moiety demonstrated significant in vitro and in vivo anticancer activity against breast cancer, indicating its promise as a scaffold for developing novel anticancer agents (Gad et al., 2020).

Environmental and Agricultural Applications

Beyond biomedical research, compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been investigated for their environmental and agricultural applications. This includes the development of substances with potential herbicidal activity, contributing to the search for more effective and safer agrochemicals (Wang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by amines

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets through its amine groups . These interactions could induce conformational changes in the target proteins or enzymes, altering their activity.

Biochemical Pathways

Given the compound’s structure, it could potentially influence pathways involving amine metabolism or signal transduction . The downstream effects would depend on the specific pathways and targets involved.

properties

IUPAC Name |

ethyl 2-[[2-(diethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-4-19(5-2)11-14(20)18-16-15(17(21)22-6-3)12-9-7-8-10-13(12)23-16/h4-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIPEAYCWZWQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

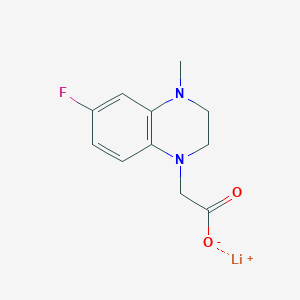

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

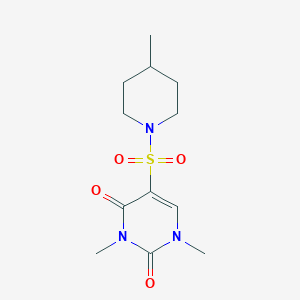

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)

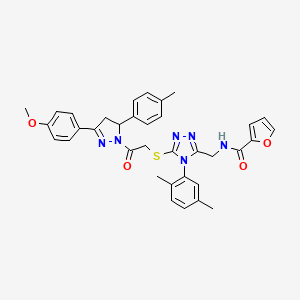

![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)

![(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3013239.png)

![N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013243.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)